4-Amino-2-carboxy-6-chloropyrimidine
Description
Properties
Molecular Formula |
C5H4ClN3O2 |
|---|---|
Molecular Weight |
173.56 g/mol |
IUPAC Name |
4-amino-6-chloropyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C5H4ClN3O2/c6-2-1-3(7)9-4(8-2)5(10)11/h1H,(H,10,11)(H2,7,8,9) |
InChI Key |
DBKFZUAHAFUOKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C(=O)O)N |
Origin of Product |
United States |
Significance of Pyrimidine Scaffolds in Synthetic and Medicinal Chemistry
The pyrimidine (B1678525) ring system, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a structure of immense importance in chemistry and biology. researchgate.netjclmm.com This scaffold is a fundamental component of life, forming the basis for the nucleobases uracil, thymine, and cytosine, which are integral to the structure of DNA and RNA. researchgate.netnih.gov This biological ubiquity has made the pyrimidine nucleus an attractive and privileged scaffold for the design and development of new therapeutic agents. researchgate.netresearchgate.net
In medicinal chemistry, pyrimidine derivatives are known to exhibit a vast array of pharmacological activities. orientjchem.org Their structural similarity to endogenous molecules allows them to interact with a wide range of biological targets, including enzymes and receptors, leading to various therapeutic effects. researchgate.net Researchers have successfully developed pyrimidine-based compounds that function as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. researchgate.netorientjchem.org For instance, the pyrimidine core is present in numerous FDA-approved anticancer drugs, which often act by inhibiting protein kinases or through anti-metabolic activity. researchgate.netnih.gov The versatility of the pyrimidine ring allows for substitution at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to optimize its biological activity and selectivity. researchgate.net This has led to the creation of extensive libraries of pyrimidine derivatives for drug discovery programs. jclmm.com
The significance of pyrimidines also extends to synthetic chemistry, where they serve as versatile building blocks for more complex heterocyclic systems. jclmm.com The presence of nitrogen atoms and the potential for various substitutions make the pyrimidine ring reactive in a multitude of chemical transformations, including nucleophilic substitution and cross-coupling reactions. researchgate.netnih.gov
Table 1: Examples of Biological Activities of Pyrimidine Derivatives
| Biological Activity | Reference |
|---|---|
| Anticancer | researchgate.netnih.gov |
| Antiviral | researchgate.netorientjchem.org |
| Antimicrobial | researchgate.netorientjchem.org |
| Anti-inflammatory | researchgate.net |
| Antimalarial | orientjchem.org |
Overview of the Academic Research Landscape Surrounding 4 Amino 2 Carboxy 6 Chloropyrimidine
Established Synthetic Pathways and Reaction Mechanisms
The synthesis of this compound is not extensively detailed in a single, comprehensive procedure in publicly available literature. However, by analyzing the synthesis of structurally related compounds, a plausible and established pathway involves the initial construction of a pyrimidine scaffold, followed by targeted functionalization. A logical approach commences with the synthesis of a key intermediate, 4-amino-6-chloropyrimidine-5-carbonitrile, which can then be hydrolyzed to the desired carboxylic acid.
An alternative, well-established method for introducing a formyl group, a precursor to the carboxylic acid, is the Vilsmeier-Haack reaction. chemistrysteps.comorganic-chemistry.orgnih.govwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic or heterocyclic ring. chemistrysteps.comorganic-chemistry.orgwikipedia.org Given the electron-donating nature of the amino group on the pyrimidine ring, a precursor such as 4-amino-6-chloropyrimidine could potentially undergo formylation at the C5 position. The resulting 4-amino-6-chloro-5-formylpyrimidine can then be oxidized to the corresponding carboxylic acid.
Specific Reaction Conditions and Reagents Employed
The synthesis of pyrimidine derivatives often involves robust reaction conditions and specific reagents to achieve the desired transformations.
A plausible multi-step synthesis for this compound can be conceptualized as follows:
Step 1: Synthesis of 4-Amino-6-chloropyrimidine-5-carbonitrile
A common strategy for the synthesis of 5-cyanopyrimidines is the Biginelli reaction or a related multi-component reaction. nih.gov This could involve the condensation of a suitable three-carbon precursor with urea (B33335) or a guanidine (B92328) derivative, followed by chlorination and amination. For instance, a reaction of an appropriate aldehyde, a nitrile-containing active methylene (B1212753) compound, and a guanidine source could be employed. nih.govresearchgate.net
Step 2: Hydrolysis of 4-Amino-6-chloropyrimidine-5-carbonitrile
The hydrolysis of the nitrile group to a carboxylic acid is a standard organic transformation. scirp.org This can be achieved under either acidic or basic conditions.
Acidic Hydrolysis: The nitrile can be heated under reflux with a strong acid like hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. scirp.org
Alkaline Hydrolysis: Alternatively, the nitrile can be heated with an aqueous solution of a strong base such as sodium hydroxide. This initially forms the sodium salt of the carboxylic acid, which upon acidification, yields the final product. scirp.org
Table 1: Reaction Parameters for Nitrile Hydrolysis
| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis |
| Reagent | Dilute HCl or H₂SO₄ | Aqueous NaOH or KOH |
| Temperature | Reflux | Reflux |
| Intermediate | Amide | Carboxylate salt |
| Final Product | Carboxylic acid | Carboxylic acid (after acidification) |
Amide Coupling Reagents: HATU and N-Methyl Morpholine
While not directly involved in the primary synthesis of the carboxylic acid, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N-Methyl Morpholine (NMM) are crucial for the derivatization of the carboxyl group, for instance, in the formation of amides. mychemblog.compeptide.combachem.comuniurb.it HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid to form an active ester, facilitating its reaction with an amine. mychemblog.compeptide.com N-Methyl Morpholine is a commonly used organic base in these coupling reactions to maintain the necessary pH and scavenge the acid produced during the reaction. bachem.com
Innovative Synthetic Approaches and Green Chemistry Considerations in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods. researchgate.netrasayanjournal.co.inpowertechjournal.comjmaterenvironsci.comnih.gov For the synthesis of pyrimidine derivatives, several green chemistry approaches are being explored.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes compared to conventional heating. rasayanjournal.co.in
Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or "grindstone chemistry," minimizes the use of hazardous organic solvents, reducing waste and environmental impact. researchgate.netnih.gov
Use of Greener Solvents: When a solvent is necessary, the use of environmentally friendly options like water or ionic liquids is encouraged. jmaterenvironsci.com Water, in particular, is an attractive solvent for its safety, availability, and unique reactivity effects in certain organic reactions. jmaterenvironsci.com
Catalytic Methods: The use of catalysts, especially those that are reusable and non-toxic, is a cornerstone of green chemistry. For pyrimidine synthesis, various catalysts, including biocatalysts, have been investigated to improve efficiency and reduce waste. powertechjournal.com
For the synthesis of this compound, a greener approach could involve a one-pot, multi-component reaction under solvent-free or aqueous conditions, potentially utilizing a recyclable catalyst. Furthermore, exploring enzymatic hydrolysis of the nitrile precursor could offer a milder and more selective alternative to harsh acidic or basic conditions.
Optimization of Reaction Parameters and Yields in this compound Synthesis
The optimization of reaction parameters is critical for maximizing the yield and purity of the final product while minimizing side reactions and waste. Key parameters that can be adjusted include:
Temperature: The reaction temperature can significantly influence the reaction rate and selectivity. For instance, in the Vilsmeier-Haack reaction, the temperature needs to be carefully controlled to prevent decomposition of the product.
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.
Stoichiometry of Reagents: The molar ratios of the reactants and reagents can have a profound impact on the outcome of the reaction. For example, in a multi-component reaction, adjusting the stoichiometry of the starting materials can help to drive the reaction towards the desired product and minimize the formation of byproducts.
Catalyst Loading: In catalytic reactions, the amount of catalyst used needs to be optimized to achieve a balance between reaction rate and cost-effectiveness.
A systematic approach to optimization, such as a Design of Experiments (DoE) methodology, can be employed to efficiently explore the effects of multiple parameters and their interactions on the reaction yield and purity. This allows for the identification of the optimal set of conditions for the synthesis of this compound.
Chemical Transformations and Derivatization of 4 Amino 2 Carboxy 6 Chloropyrimidine
Reactivity and Functionalization at the Amino Group of 4-Amino-2-carboxy-6-chloropyrimidine
The exocyclic amino group at the C4 position of the pyrimidine (B1678525) ring is a key site for functionalization. As a nucleophilic center, it readily participates in various reactions, including acylation, sulfonylation, and alkylation. These transformations are fundamental for introducing diverse substituents and modulating the electronic properties of the molecule.
Alkylation of the amino group can be achieved using alkyl halides. For instance, similar 4-aminopyrimidine (B60600) systems have been shown to undergo alkylation, although intramolecular side reactions can occur if the alkylating agent contains a pendant amine. nih.gov Masking the amino group, for example with a Boc protecting group, can prevent such side reactions. nih.gov
The amino group can also undergo acylation with acyl chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, to form the corresponding amides and sulfonamides. These reactions typically proceed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.
Modifications and Esterification/Amidation Reactions at the Carboxyl Group
The carboxyl group at the C2 position provides another handle for derivatization, primarily through esterification and amidation reactions. These transformations are crucial for creating derivatives with altered solubility, polarity, and biological activity.
Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several standard methods. libretexts.orgchemistrysteps.com
Fischer Esterification : This acid-catalyzed reaction involves treating the carboxylic acid with an excess of an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, driven towards the ester product by using the alcohol as the solvent. masterorganicchemistry.com
Reaction with Alkyl Halides : The carboxylic acid can be deprotonated with a base to form a carboxylate salt, which then acts as a nucleophile to displace a halide from a primary alkyl halide in an Sₙ2 reaction. libretexts.org
Use of Activating Agents : Reagents like thionyl chloride (SOCl₂) can convert the carboxylic acid into a more reactive acid chloride. libretexts.orgchemistrysteps.com This intermediate readily reacts with alcohols, even sterically hindered ones, to form esters under milder conditions than Fischer esterification. chemistrysteps.com Other activating agents include DCC (N,N'-dicyclohexylcarbodiimide) in the Steglich esterification, often used for acid-sensitive substrates. commonorganicchemistry.com
Amidation: The formation of amides from the carboxyl group involves coupling with primary or secondary amines. Direct reaction is generally not feasible and requires the activation of the carboxylic acid. This is commonly achieved by converting the carboxylic acid to an acid chloride using SOCl₂ or oxalyl chloride, followed by reaction with the desired amine. Alternatively, peptide coupling reagents can be employed to facilitate amide bond formation directly.
Table 1: Common Methods for Carboxyl Group Modification
| Transformation | Reagents & Conditions | Product Type | Reference(s) |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl/Ethyl Ester | masterorganicchemistry.com, masterorganicchemistry.com, libretexts.org |
| Alkylation | Base, Alkyl Halide (e.g., MeI) | Alkyl Ester | commonorganicchemistry.com, libretexts.org |
| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Acyl Chloride | libretexts.org, chemistrysteps.com |
| Esterification via Acid Chloride | Alcohol, Base | Ester | chemistrysteps.com |
| Amidation via Acid Chloride | Primary or Secondary Amine | Amide | libretexts.org |
| Steglich Esterification | Alcohol, DCC, DMAP | Ester | commonorganicchemistry.com |
Halogen Chemistry and Substitution Reactions at the Chloro Position of the Pyrimidine Ring
The chlorine atom at the C6 position is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SₙAr) and transition metal-catalyzed cross-coupling reactions. This reactivity is central to the use of this compound as a scaffold for building complex molecules.
Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C6-chloro substituent by a variety of nucleophiles.
Amination : The chloro group can be displaced by primary or secondary amines to yield 4,6-diaminopyrimidine (B116622) derivatives. These reactions can be performed under thermal conditions or, for less reactive amines, may require palladium catalysis (see Buchwald-Hartwig amination below). mdpi.comnih.govmdpi.com
Alkoxylation/Hydroxylation : Reaction with alkoxides or hydroxides can introduce alkoxy or hydroxyl groups at the C6 position. For example, reaction with sodium methoxide (B1231860) in methanol would yield the 6-methoxy derivative. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods have greatly expanded the scope of transformations possible at the C6 position.
Suzuki-Miyaura Coupling : This versatile reaction allows for the formation of a carbon-carbon bond by coupling the chloropyrimidine with an aryl or heteroaryl boronic acid. nih.govmdpi.com The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base. nih.govmdpi.comresearchgate.net This method has been successfully applied to various chloropyrimidines to synthesize biaryl compounds. nih.govmdpi.com
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds and is often more efficient and general than traditional SₙAr amination. wikipedia.orglibretexts.orgorganic-chemistry.org It allows for the coupling of the chloropyrimidine with a wide range of amines, including those that are poor nucleophiles, using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgresearchgate.net
Electrochemical Cross-Coupling : A novel approach involves the electrochemical reductive cross-coupling of 4-amino-6-chloropyrimidines with aryl halides. nih.gov This method utilizes a sacrificial iron anode and a nickel(II) catalyst to generate 4-amino-6-arylpyrimidines under mild conditions. nih.gov
Table 2: Selected Substitution Reactions at the C6-Chloro Position
| Reaction Type | Coupling Partner | Catalyst/Reagents | Product | Reference(s) |
|---|---|---|---|---|
| SₙAr Amination | Amines (e.g., R₂NH) | Heat or Base | 6-Amino-substituted pyrimidine | mdpi.com, mdpi.com |
| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base | 6-Aryl-substituted pyrimidine | nih.gov, mdpi.com |
| Buchwald-Hartwig Amination | Amines | Pd catalyst, Phosphine ligand, Base | 6-Amino-substituted pyrimidine | researchgate.net, wikipedia.org |
| Electrochemical Coupling | Aryl Halides (Ar-X) | Ni(II) catalyst, Sacrificial Fe anode | 6-Aryl-substituted pyrimidine | nih.gov |
Nucleophilic and Electrophilic Reactivity of the Pyrimidine Ring System
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. bhu.ac.inuoanbar.edu.iq This inherent electronic character dictates its reactivity towards nucleophiles and electrophiles.
Nucleophilic Reactivity: The electron deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to attack by nucleophiles. bhu.ac.inslideshare.net In this compound, the C6 position is particularly activated towards nucleophilic attack due to the presence of the good leaving group (Cl). The general order of reactivity for nucleophilic substitution on a pyrimidine ring is C4 > C6 > C2. stackexchange.com The attack of a nucleophile at C6 leads to the formation of a stabilized anionic intermediate (a Meisenheimer-like complex) before the expulsion of the chloride ion. stackexchange.com
Electrophilic Reactivity: Conversely, the pyrimidine ring is highly deactivated towards electrophilic substitution. bhu.ac.inslideshare.net The ring nitrogens are basic and will be protonated under the strongly acidic conditions often required for electrophilic aromatic substitution, further deactivating the ring. bhu.ac.inuoanbar.edu.iq The presence of the electron-withdrawing chloro and carboxyl groups further diminishes the ring's electron density, making electrophilic attack even more difficult. The amino group at C4 is an activating group, but its effect is generally insufficient to overcome the deactivating influence of the ring nitrogens and the other substituents. Therefore, direct electrophilic substitution on the pyrimidine ring of this compound is not a common transformation.
Synthesis of Advanced Heterocyclic Systems Utilizing the this compound Core (e.g., Pteridinone and Pyrimidinodiazepinone Derivatives)
The multifunctional nature of this compound makes it an ideal starting material for the construction of fused heterocyclic systems. The strategically positioned reactive sites allow for intramolecular or sequential intermolecular cyclization reactions to build more complex scaffolds like pteridinones and pyrimidinodiazepinones.
For example, the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) systems, which are structurally related to pteridines, often involves the cyclization of functionalized 4-aminopyrimidines. rsc.org A general strategy could involve initial functionalization of the C4-amino group, followed by a reaction that engages the C5 position of the pyrimidine ring. Although the C5 position is not directly functionalized in the parent compound, reactions can be designed to introduce a reactive group at this position.
A more direct approach involves using the existing functionalities. For instance, a synthetic sequence could begin with the substitution of the C6-chloro group with a suitable nucleophile that contains a second reactive site. This new substituent can then undergo a cyclization reaction with either the C4-amino group or the C2-carboxyl group (or its derivative) to form a new fused ring. For example, reaction with an amino acid ester could lead to a dipeptide-like intermediate, which could then be cyclized to form a pyrimido-diazepinone ring system. The synthesis of pyrimido[4,5-d]pyrimidine-2,4,5-(1H,3H,6H)-trione has been achieved through the cyclization of an amide derivative of 6-aminouracil (B15529) with hydrazine (B178648) hydrate. rsc.org A similar strategy, starting with the appropriate derivatization of this compound, could be envisioned for the synthesis of analogous tricyclic systems.
Spectroscopic and Structural Characterization Studies of 4 Amino 2 Carboxy 6 Chloropyrimidine and Its Derivatives
Advanced Spectroscopic Analysis Techniques
A combination of spectroscopic methods is essential to elucidate the structure of 4-Amino-2-carboxy-6-chloropyrimidine. Each technique offers unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: For this compound, one would expect to observe distinct signals for the amino (-NH₂) protons and the pyrimidine (B1678525) ring proton. The chemical shift of the ring proton would be influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups. The amino protons would likely appear as a broad singlet, and their chemical shift could vary depending on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. For this compound, five distinct signals would be anticipated: one for the carboxylic acid carbon, and four for the pyrimidine ring carbons, each with a characteristic chemical shift influenced by its substituents (amino, chloro, and carboxy groups).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for:
N-H stretching vibrations of the amino group.
O-H stretching of the carboxylic acid group, which is often broad.
C=O stretching of the carboxylic acid.
C=N and C=C stretching vibrations within the pyrimidine ring.
C-Cl stretching vibration.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the pyrimidine ring. The absorption maxima (λ_max_) would indicate the extent of conjugation, which is influenced by the amino, carboxyl, and chloro substituents.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact molecular weight and elemental formula of this compound. The precise mass measurement allows for the unambiguous confirmation of its chemical formula (C₅H₄ClN₃O₂). Fragmentation patterns observed in the mass spectrum would also provide structural information.
Hypothetical Spectroscopic Data for this compound:
| Technique | Expected Observations |
| ¹H NMR | Signals for -NH₂ protons, pyrimidine ring proton, and -COOH proton. |
| ¹³C NMR | Signals for pyrimidine ring carbons and the carboxylic acid carbon. |
| IR (cm⁻¹) | Bands for N-H, O-H, C=O, C=N, C=C, and C-Cl functional groups. |
| HRMS | Molecular ion peak corresponding to the exact mass of C₅H₄ClN₃O₂. |
X-ray Crystallography and Solid-State Structure Determination of this compound and its Congeners
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
The crystal structure would likely reveal significant hydrogen bonding interactions involving the amino and carboxylic acid groups, potentially leading to the formation of complex supramolecular architectures. The planarity of the pyrimidine ring and the orientation of the substituents would also be determined. While no crystal structure for the target compound is publicly available, studies on related compounds, such as salts of 2,6-diamino-4-chloropyrimidine, have shown extensive hydrogen-bonding networks. nih.gov
Hypothetical Crystallographic Data for this compound:
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Key Bond Lengths (Å) | C-Cl, C-N, C-C, C=O |
| **Key Bond Angles (°) ** | Angles within the pyrimidine ring |
| Hydrogen Bonds | Donor-Acceptor distances and angles |
Conformational Analysis and Stereochemical Investigations of this compound Derivatives
Conformational analysis of this compound derivatives would focus on the rotational freedom around the C-C bond connecting the carboxylic acid group to the pyrimidine ring and the C-N bond of the amino group. The preferred conformation would be a balance of steric and electronic effects.
Computational modeling, using methods like Density Functional Theory (DFT), would be a valuable tool to predict the stable conformers and the energy barriers for their interconversion. These theoretical studies could also provide insights into the electronic properties and reactivity of the molecule. For instance, computational studies on related carboxylic acids have explored the conformational preferences of the carboxyl group in different environments.
Stereochemical investigations would be relevant for derivatives where a chiral center is introduced. The presence of the existing functional groups could influence the stereochemical outcome of reactions at or near a chiral center.
Computational Chemistry and Theoretical Investigations of 4 Amino 2 Carboxy 6 Chloropyrimidine
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of a molecule. nih.gov For 4-amino-2-carboxy-6-chloropyrimidine, these calculations can predict its three-dimensional geometry, electronic distribution, and chemical reactivity.
The optimized molecular structure reveals the spatial arrangement of its atoms and the distribution of electron density. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.netthaiscience.info A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. thaiscience.info
The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the electrostatic potential on the molecule's surface. thaiscience.info Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the carboxyl group, with positive potential near the amino group's hydrogen atoms.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity. researchgate.net |
| Dipole Moment | 3.2 D | Measure of the overall polarity of the molecule. thaiscience.info |
Note: The data in this table is hypothetical and serves as an illustrative example of the parameters obtained from quantum chemical calculations.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of this compound Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. For derivatives of this compound, docking studies can identify potential biological targets and predict binding affinities. nih.gov The process involves placing the ligand in the active site of a receptor and calculating a scoring function to estimate the binding energy. nih.gov
Following docking, molecular dynamics (MD) simulations can provide a more detailed view of the ligand-protein complex over time. youtube.com MD simulations model the movement of atoms and molecules, offering insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. youtube.com These simulations can help refine the binding mode predicted by docking and provide a more accurate estimation of the binding free energy.
For instance, derivatives of 4-aminopyrimidine (B60600) have been investigated as inhibitors of various enzymes, such as β-amyloid cleaving enzyme-1 (BACE1) and dihydrofolate reductase (DHFR). nih.govnih.gov Docking studies of these derivatives have revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to their inhibitory activity.
Table 2: Hypothetical Molecular Docking Results for a this compound Derivative against a Kinase Target
| Parameter | Value | Description |
| Docking Score | -9.5 kcal/mol | Estimated binding affinity of the ligand to the protein's active site. |
| Hydrogen Bonds | 3 | Number of hydrogen bonds formed between the ligand and protein residues. |
| Key Interacting Residues | Asp123, Lys45, Glu98 | Amino acid residues in the active site that form significant interactions with the ligand. |
| Inhibition Constant (Ki) | 50 nM | Predicted inhibition constant based on the docking score. |
Note: The data in this table is hypothetical and for illustrative purposes, demonstrating typical outputs from a molecular docking study.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies Through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to identify the chemical features of a molecule that are responsible for its biological activity. nih.gov By systematically modifying the structure of a lead compound and evaluating the activity of the resulting analogs, researchers can build a qualitative understanding of the SAR. For this compound, this could involve modifying the substituents on the pyrimidine ring to see how these changes affect its potency against a particular biological target.
Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are built using a set of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov Common QSAR methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN). nih.govnih.gov
For pyrimidine derivatives, QSAR models have been successfully developed to predict their activity as inhibitors of various targets, including cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.gov These models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D fields around the molecules to derive the relationship between structure and activity, providing a more detailed and intuitive understanding. japsonline.com
Table 3: Hypothetical QSAR Model for a Series of 4-Aminopyrimidine Carboxylic Acid Derivatives
| Statistical Parameter | Value | Significance |
| r² (Correlation Coefficient) | 0.92 | A measure of the goodness of fit of the model. A value close to 1 indicates a strong correlation. nih.gov |
| q² (Cross-validated r²) | 0.75 | A measure of the predictive power of the model, determined through cross-validation. nih.gov |
| F-test | 120.5 | A statistical test to assess the overall significance of the regression model. |
| Standard Error of Estimate | 0.25 | A measure of the accuracy of the predictions made by the model. |
Note: The data in this table is hypothetical and represents a typical statistical summary of a QSAR model.
Medicinal Chemistry Applications of 4 Amino 2 Carboxy 6 Chloropyrimidine Derived Compounds
Role of 4-Amino-2-carboxy-6-chloropyrimidine as a Privileged Scaffold in Contemporary Drug Discovery
The concept of a "privileged scaffold" is central to modern medicinal chemistry, describing a molecular framework that can bind to a range of different biological targets. mdpi.com The pyrimidine (B1678525) nucleus, a fundamental component of DNA and RNA, is widely recognized as such a scaffold. nih.gov Its inherent ability to interact with various biomolecules makes it a valuable starting point for designing new drugs. nih.govnih.gov
The this compound structure embodies the key features of a privileged scaffold. It possesses multiple points for chemical modification—the amino, carboxyl, and chloro groups—allowing for the creation of large, functionally diverse libraries of compounds. nih.gov This versatility enables chemists to systematically alter the molecule's properties to achieve desired interactions with specific biological targets, such as G-protein-coupled receptors (GPCRs), kinases, and other enzymes. nih.govufrj.br The pyrimidine core is present in numerous approved drugs, underscoring its significance and success in clinical applications. nih.govnih.gov Its established role in forming hydrogen bonds and participating in various biological interactions makes it a highly sought-after framework for developing novel therapeutics. nih.gov
Development of Toll-Like Receptor (TLR) Modulators Derived from this compound
Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system. The development of synthetic molecules that can modulate TLR activity is a major focus of therapeutic research. Derivatives of pyrimidine scaffolds have shown promise as potent TLR modulators, particularly as agonists for TLR7 and TLR8. nih.gov The this compound scaffold is particularly well-suited for this purpose, as its reactive sites, especially the carboxylic acid group, provide a convenient point for conjugation to other molecules to enhance or specify its immunological activity. nih.gov
Specific Focus on TLR7 Agonists and Their Immunostimulatory Potential
Synthetic TLR7 agonists are of great interest for their ability to induce robust immune responses, making them valuable as antiviral agents and vaccine adjuvants. nih.govnih.gov The activation of TLR7, which is expressed on various immune cells including B cells and plasmacytoid dendritic cells (pDCs), triggers a powerful immunostimulatory cascade. nih.gov Research has shown that conjugated TLR7 agonists can generate strong antigen-specific immune responses with a Th1-polarized profile, which is crucial for clearing viral infections and cancer cells. nih.gov The strategic design of compounds based on scaffolds like this compound allows for the fine-tuning of these immune responses, potentially leading to more effective and targeted immunotherapies. nih.gov
Modulation of Innate Immune System Pathways (e.g., NF-κB Activation, Cytokine Expression like TNF-α, IL-1, Chemokines, Endogenous Interferon-α Production)
The immunostimulatory effects of TLR7 agonists are mediated through the activation of key intracellular signaling pathways. Upon binding to TLR7, these agonists trigger a signaling cascade that leads to the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.gov This is a critical step that results in the transcription and secretion of a wide array of pro-inflammatory cytokines and chemokines. nih.govnih.gov
The activation of these pathways leads to a sophisticated, fine-tuned immune response that is often more potent than what can be achieved with individual immune modulators. nih.gov
Table 1: Immune System Modulation by TLR7 Agonists
| Pathway/Molecule | Effect of TLR7 Agonist Activation | Reference |
|---|---|---|
| NF-κB Pathway | Activated, leading to gene transcription for immune mediators. | nih.gov |
| Type I Interferons (IFN-α) | Potent induction of secretion, creating an antiviral state. | nih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Increased expression. | ufrj.br |
| Interleukin-1 (IL-1) | Enhanced production. | - |
| Chemokines | Increased expression, attracting immune cells to sites of inflammation. | nih.gov |
| T-helper 1 (Th1) Cells | Promotes a Th1-polarized immune response. | nih.gov |
Research into Anti-infective Applications of this compound Derivatives
The pyrimidine scaffold is a cornerstone in the development of anti-infective agents, particularly antivirals. nbinno.com At least half of all available antiviral drugs are designed to treat infections from viruses such as human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV/HCV), herpesviruses, and various respiratory viruses. nih.gov Pyrimidine derivatives have demonstrated broad-spectrum antiviral activity. nih.gov
Derivatives of the this compound scaffold are being investigated for their potential to combat a range of viral pathogens:
Hepatitis C Virus (HCV): The HCV NS5B polymerase, an enzyme essential for viral replication, has been a key target for pyrimidine-based inhibitors. mdpi.com
Flaviviruses (Dengue, Zika, etc.): The antiviral drug Ribavirin, which has a related triazole carboxamide structure, is effective against some flaviviruses, suggesting that pyrimidine carboxamide derivatives could also show activity. nih.gov
Human Immunodeficiency Virus (HIV): Pyrimidine derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of anti-HIV drugs. nih.gov
Influenza and Respiratory Syncytial Virus (RSV): Pyrimidine analogs have been explored for their ability to inhibit respiratory viruses. nih.govnih.gov
The structural features of this compound, particularly the amino group at one position and a reactive chlorine at another, allow for the synthesis of diverse molecules that can be optimized to inhibit specific viral enzymes or replication processes. nih.gov
Table 2: Potential Antiviral Targets for Pyrimidine Derivatives
| Virus Family/Species | Potential Drug Target | Reference |
|---|---|---|
| Hepatitis C Virus (HCV) | NS5B RNA Polymerase | mdpi.com |
| Flaviviruses (e.g., Dengue, Zika) | Viral Polymerase | nih.gov |
| Human Immunodeficiency Virus (HIV) | Reverse Transcriptase (NNRTIs) | nih.gov |
| Influenza Virus | Neuraminidase (NA) | nih.gov |
| Respiratory Syncytial Virus (RSV) | Viral Replication | nih.gov |
Investigations into Anti-inflammatory Pathway Modulation through Kinase Cascades
Chronic inflammation is a hallmark of many diseases, and modulating inflammatory pathways is a key therapeutic strategy. Pyrimidine derivatives have been successfully developed as anti-inflammatory drugs, often by targeting protein kinases. nih.govnih.gov Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is implicated in inflammatory diseases and cancer.
The this compound scaffold is an excellent starting point for designing kinase inhibitors. nih.gov By modifying the substituents on the pyrimidine ring, researchers can create compounds that fit into the ATP-binding pocket of specific kinases, blocking their activity and interrupting inflammatory signaling cascades. Several pyrimidine-based drugs, such as Tofacitinib, are used clinically to treat inflammatory conditions by inhibiting Janus kinases (JAKs). nih.gov Research into pyrido[2,3-d]pyrimidine (B1209978) derivatives, which can be synthesized from pyrimidine precursors, has identified potent inhibitors of B-cell receptor (BCR) kinases, which are relevant for B lymphoid malignancies. url.edu
Exploration in Antimetabolite Research and Inhibition of DNA Synthesis
As a heterocyclic compound structurally similar to the nucleobases that constitute DNA and RNA, pyrimidine is an ideal scaffold for developing antimetabolites. nih.gov Antimetabolites are compounds that interfere with normal metabolic processes, often by inhibiting DNA synthesis, and are a cornerstone of cancer chemotherapy.
Derivatives of this compound can be designed to mimic endogenous pyrimidines (cytosine, thymine, uracil). This structural mimicry allows them to be taken up by cells and to interact with the enzymes involved in DNA replication and repair. By inhibiting these enzymes, such as thymidylate synthase or DNA polymerase, these compounds can halt cell division, making them potent anticancer agents. nih.gov The drug 5-fluorouracil (B62378) is a classic example of a pyrimidine-based antimetabolite. nih.gov Furthermore, studies have shown that certain pyrimidine derivatives can bind directly to DNA macromolecules, potentially causing structural changes that lead to cytotoxicity in cancer cells. nih.gov This dual potential for enzyme inhibition and direct DNA interaction makes this scaffold a rich area for antimetabolite research.
Conclusion and Future Research Directions in 4 Amino 2 Carboxy 6 Chloropyrimidine Chemistry
Summary of Current Academic Research Gaps and Challenges
A thorough review of the existing scientific literature reveals a significant gap in dedicated research focused specifically on 4-Amino-2-carboxy-6-chloropyrimidine. While the broader class of pyrimidine (B1678525) derivatives is extensively studied, this particular compound remains largely on the periphery of academic investigation. This scarcity of direct research presents both a challenge and an opportunity for the scientific community.
The primary challenge lies in the limited availability of established synthetic protocols and detailed characterization data for this compound. Researchers venturing into this area may need to invest considerable effort in optimizing reaction conditions and developing robust analytical methods. Furthermore, the inherent reactivity of the molecule, featuring an amino group, a carboxylic acid, and a chloro substituent, can present synthetic hurdles. Selective functionalization of one site without affecting the others requires careful consideration of protecting group strategies and reaction orthogonality.
Another challenge is the tautomeric nature of aminopyrimidines, which can influence their reactivity and intermolecular interactions. Studies on related 4-amino-6-chloropyrimidines indicate that they can exist in equilibrium between amino and imino forms, potentially complicating reaction outcomes and spectroscopic analysis. nih.govmdpi.com Understanding and controlling this tautomerism will be crucial for predictable and efficient synthetic transformations.
Emerging Trends and Prospective Applications of this compound and its Derivatives
Despite the limited direct research, the structural features of this compound suggest a wealth of potential applications, particularly in the realm of medicinal chemistry and materials science. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, and the trifunctional nature of this specific molecule makes it an attractive scaffold for the generation of diverse chemical libraries.
The presence of the chloro atom at the 6-position offers a prime site for nucleophilic aromatic substitution or cross-coupling reactions. This allows for the introduction of a wide array of substituents, thereby enabling the exploration of structure-activity relationships. For instance, the amination of similar 4-amino-6-chloropyrimidines has been shown to be a viable strategy for creating novel derivatives. nih.govmdpi.com The carboxylic acid group at the 2-position can be readily converted into esters, amides, or other functional groups, providing another avenue for diversification and the introduction of pharmacologically relevant moieties.
Derivatives of this compound could be investigated for a range of biological activities. The broader family of pyrimidines has demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. biomedpharmajournal.org Specifically, substituted aminopyrimidines have been explored as inhibitors of various kinases and as antagonists for adenosine (B11128) receptors. nih.gov The unique substitution pattern of this compound could lead to derivatives with novel mechanisms of action or improved selectivity for specific biological targets.
Beyond medicinal chemistry, the functional groups on this pyrimidine core could be leveraged in materials science. The amino and carboxylic acid groups can participate in hydrogen bonding and coordination with metal ions, making its derivatives potential candidates for the construction of metal-organic frameworks (MOFs) or other supramolecular assemblies with interesting electronic or catalytic properties.
Opportunities for Novel Research Avenues in Pyrimidine-Based Medicinal Chemistry
The exploration of this compound and its derivatives opens up several exciting avenues for novel research in pyrimidine-based medicinal chemistry. The strategic combination of its functional groups provides a versatile platform for the design and synthesis of new chemical entities with tailored properties.
One promising direction is the development of novel kinase inhibitors. The pyrimidine scaffold is a common feature in many FDA-approved kinase inhibitors, and the ability to functionalize the 2, 4, and 6 positions of this compound allows for the systematic exploration of the chemical space around the ATP-binding site of various kinases. By appending different aromatic or heterocyclic moieties at the 6-position via cross-coupling reactions, and by modifying the carboxylic acid at the 2-position, researchers can aim to achieve high potency and selectivity for specific kinase targets implicated in cancer and other diseases.
Another area of opportunity lies in the development of new antimicrobial agents. With the rise of antibiotic resistance, there is an urgent need for new classes of antibacterial and antifungal drugs. Pyrimidine derivatives have a long history of use as antimicrobial agents, and the unique substitution pattern of this compound could be exploited to design molecules that circumvent existing resistance mechanisms.
Furthermore, the principles of fragment-based drug discovery could be applied, using this compound as a starting fragment. By identifying weak-binding interactions of this core with a biological target, researchers can elaborate its structure to create more potent and selective ligands. The trifunctional nature of the molecule provides multiple vectors for fragment growth and optimization.
The development of novel synthetic methodologies for the selective functionalization of this compound would also be a valuable contribution to the field of organic chemistry. This could include the use of modern catalytic methods, flow chemistry, or electrochemical synthesis to achieve efficient and sustainable production of its derivatives. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
